molecular formula C8H9NO3 B094649 4-Methyl-2-nitroanisole CAS No. 119-10-8

4-Methyl-2-nitroanisole

Cat. No.: B094649
CAS No.: 119-10-8
M. Wt: 167.16 g/mol
InChI Key: LGNMURXRPLMVJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitroanisole can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methoxy-4-methylbenzene (p-cresol methyl ether) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products.

Industrial Production Methods: Industrial production of 1-methoxy-4-methyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide (BBr3) to yield 4-methyl-2-nitrophenol.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Boron tribromide for demethylation.

    Oxidation: Potassium permanganate for oxidation of the methyl group.

Major Products:

    Reduction: 1-Methoxy-4-methyl-2-aminobenzene.

    Substitution: 4-Methyl-2-nitrophenol.

    Oxidation: 1-Methoxy-4-carboxy-2-nitrobenzene.

Scientific Research Applications

Scientific Research Applications

4-Methyl-2-nitroanisole has a diverse range of applications across multiple fields:

Chemistry

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of the nitro group enhances its reactivity, allowing for further chemical transformations such as electrophilic aromatic substitution reactions .

Biology

  • Enzyme Studies : The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. Its structural characteristics enable researchers to investigate the biochemical interactions of nitroaromatic compounds .
  • Antimicrobial Activity : Nitro compounds, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, causing cellular damage similar to well-known antibiotics like metronidazole.

Medicine

  • Precursor for Therapeutics : It is employed as a precursor for synthesizing potential therapeutic agents. The modification of its structure can lead to compounds with desired pharmacological effects.

Industry

  • Production of Dyes and Pigments : The compound is used in the manufacturing of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and reactivity .

Uniqueness

This compound is unique due to the presence of all three substituents (methoxy, methyl, and nitro groups) on the benzene ring. This combination imparts distinct chemical properties that are advantageous for various synthetic and industrial applications.

Antimicrobial Properties

Research has demonstrated that nitroaromatic compounds can possess antimicrobial activities. A study highlighted that this compound exhibited significant inhibition against certain bacterial strains, suggesting potential utility in developing new antimicrobial agents.

Biochemical Pathways

The compound's interactions with biological systems have been explored through various studies. For instance, its role in metabolic pathways involving cytochrome P450 enzymes has been documented, indicating its relevance in pharmacokinetics and toxicology assessments .

Environmental Impact Studies

Investigations into the environmental persistence and degradation pathways of this compound have been conducted, revealing insights into its behavior in ecological systems and potential implications for environmental health .

Mechanism of Action

The mechanism of action of 1-methoxy-4-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, influences the reactivity of the benzene ring towards electrophilic substitution reactions. The methyl group can undergo oxidation, further modifying the compound’s properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Methoxy-3-nitrotoluene
  • CAS No.: 119-10-8
  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Structure: A methoxy group (-OCH₃) at position 4, a nitro group (-NO₂) at position 2, and a methyl group (-CH₃) at position 4 on the benzene ring (meta-substitution pattern) .

Physical Properties :

  • Melting Point : 8–9°C
  • Boiling Point : 154°C at 14 mmHg
  • Density : 1.205 g/mL at 25°C
  • Refractive Index : n²⁰/D 1.557 .

Comparison with Structurally Similar Compounds

Positional Isomers of Methyl-Nitroanisole

4-Methyl-3-Nitroanisole (CAS 17484-36-5)

  • Structure : Methoxy (position 4), nitro (position 3), methyl (position 4).
  • Properties : Melting point = 17°C, purity ≥98%, liquid form .
  • Applications : Intermediate in organic syntheses; produced on industrial scales (up to 200 kg) .
  • Key Difference : The nitro group’s position (ortho vs. meta) alters reactivity. For example, 4-methyl-2-nitroanisole undergoes nucleophilic substitution in cyclohexylamine, whereas 4-methyl-3-nitroanisole’s reactivity in such reactions is less documented .

2-Methyl-4-Nitroanisole (CAS 537837)

  • Structure : Methoxy (position 2), nitro (position 4), methyl (position 2).
  • Properties : Melting point = 61–64°C, higher thermal stability than this compound .

Functional Group Variants

4-Methoxy-2-Nitroaniline (CAS 263)

  • Structure: Replaces methyl with an amino group (-NH₂) at position 3.
  • Properties : Melting point = 86–89°C .
  • Reactivity: Amino group increases susceptibility to diazotization and azo coupling, unlike this compound, which lacks this functionality .

1-Isopropyl-4-Methyl-2-Nitroaniline

  • Structure : Isopropyl group replaces methoxy at position 4.
  • Synthesis : N-alkylation of 4-methyl-2-nitroaniline in DMF .
  • Applications : Precursor for benzimidazolone derivatives, highlighting how substituent bulkiness affects cyclization efficiency .

Nitroanisole Derivatives

Compound CAS No. Molecular Formula Melting Point (°C) Key Applications
This compound 119-10-8 C₈H₉NO₃ 8–9 Fluorescent probes, bromomethyl synthesis
3-Methyl-4-Nitroanisole 5367-32-8 C₈H₉NO₃ 17 Organic intermediates
2-Nitroanisole 91-23-6 C₇H₇NO₃ 37–39 Solvent effects studies
4-Nitroanisole 100-17-4 C₇H₇NO₃ 53–55 Nitration reaction models

Key Research Findings

Reactivity Trends

  • Nucleophilic Substitution : this compound reacts with cyclohexylamine to form secondary amines, while 2-methyl-4-nitroanisole shows slower kinetics due to steric effects .
  • Photochemical Applications : this compound’s nitro group facilitates photoactivation, enabling synthesis of fluorescent compounds (19% yield for ONPE 9) .

Biological Activity

4-Methyl-2-nitroanisole (CAS Number: 119-10-8) is an aromatic compound characterized by a benzene ring with methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) substituents. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in synthetic processes.

  • Molecular Formula : C₈H₉NO₃
  • Molecular Weight : 167.162 g/mol
  • Melting Point : 128°C

This compound primarily acts through electrophilic aromatic substitution . The nitro group can influence the compound's reactivity and biological interactions, often enhancing its ability to participate in biochemical pathways. Nitro compounds are known for their diverse biological activities, which can include antimicrobial, antitumor, and anti-inflammatory effects .

Antimicrobial Activity

Nitro compounds, including derivatives like this compound, have shown significant antimicrobial properties . The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and cause cellular damage. This mechanism is similar to that observed in well-known antibiotics such as metronidazole .

Antineoplastic Effects

Research indicates that nitroaromatic compounds can exhibit antineoplastic (anti-cancer) activity. For instance, studies have demonstrated that certain nitro compounds can induce apoptosis in cancer cell lines at low concentrations while maintaining low toxicity to normal cells . The specific activity of this compound in this regard remains less documented but suggests potential for further exploration.

Case Study: Toxicological Evaluation

In a toxicological evaluation involving rats fed diets containing varying concentrations of 2-nitroanisole (related compound), significant reductions in survival rates and body weights were observed at higher doses. Notably, neoplastic lesions were found in urinary bladders and kidneys of exposed groups . While direct parallels to this compound are not established, these findings highlight the importance of assessing similar nitro compounds for safety.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInduces DNA damage via reactive intermediates
AntineoplasticInduces apoptosis in cancer cell lines
GenotoxicityChromosomal aberrations reported

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are not extensively studied; however, it is essential to consider how nitroaromatic compounds are metabolized. They may undergo reduction to form amines or other derivatives that could have differing biological activities. Understanding these metabolic pathways is crucial for evaluating potential therapeutic uses or risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-2-nitroanisole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nitration of 4-methylanisole. Key variables include nitrating agents (e.g., HNO₃/H₂SO₄), temperature control (0–5°C to avoid side reactions), and solvent selection (e.g., dichloromethane for stabilizing intermediates). Yield optimization requires monitoring by TLC or HPLC to detect byproducts like 2-methyl-4-nitroanisole . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >97% purity .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H NMR (δ ~3.8 ppm for methoxy group, δ ~2.3 ppm for methyl group, aromatic protons at δ 6.8–7.5 ppm) .
  • Chromatography : GC-MS (retention time comparison with standards) and HPLC (C18 column, methanol/water mobile phase) .
  • Physical Properties : Melting point (61–64°C) and refractive index (n²⁰/D ~1.557) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : N95 masks, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, and eye exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential nitro compound toxicity .
  • Waste Disposal : Neutralize acidic byproducts before disposal, and segregate halogenated solvents (e.g., dichloromethane) for specialized treatment .

Q. Which analytical methods are suitable for detecting trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Detects nitroso derivatives or polynitrated byproducts at ppm levels .
  • FTIR : Identifies functional group anomalies (e.g., unexpected carbonyl stretches from oxidation) .
  • Elemental Analysis : Validates C, H, N, O composition (±0.3% deviation) .

Advanced Research Questions

Q. How can contradictory melting point data for this compound be resolved (e.g., 61–64°C vs. 8–9°C)?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent-trapped crystals. To resolve:

  • DSC Analysis : Determine phase transitions and enthalpy changes .
  • XRD : Compare crystal structures of recrystallized samples (ethanol vs. hexane solvents) .
  • Purification Repetition : Verify consistency across multiple batches .

Q. What mechanistic insights explain the regioselectivity of nitration in 4-methylanisole to form this compound?

  • Methodological Answer : Nitration follows electrophilic aromatic substitution. The methoxy group directs nitration to the ortho/para positions, while the methyl group sterically hinders the para position, favoring ortho substitution. Computational modeling (DFT studies) can validate charge distribution and transition states . Experimental verification: Isotopic labeling (¹⁵NO₂) and kinetic studies under varying acid concentrations .

Q. How do solvent and nucleophile choice affect substitution reactions with this compound?

  • Methodological Answer : In nucleophilic aromatic substitution (e.g., synthesis of 1-dibromomethyl-4-methoxy-2-nitrobenzene):

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states .
  • Nucleophilicity : Piperidine vs. cyclohexylamine—steric bulk in cyclohexylamine reduces reaction rates. Monitor via ¹³C NMR to track intermediate formation .

Q. What strategies mitigate photo-degradation of this compound in environmental studies?

  • Methodological Answer :

  • Light Exposure Control : Use amber glassware and UV-filtered light sources during experiments .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to quench reactive oxygen species .
  • Degradation Analysis : LC-MS to identify nitro-to-amine reduction products under simulated sunlight .

Q. How can substituent effects on this compound’s electronic properties be quantified for material science applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing strength of the nitro group .
  • Computational Modeling : HOMO-LUMO gaps via Gaussian software to predict reactivity in charge-transfer complexes .

Q. What cross-disciplinary approaches integrate this compound into pharmaceutical or agrochemical research?

  • Methodological Answer :
  • Pharmacophore Design : Use nitro groups as hydrogen-bond acceptors in antimicrobial agents. Test via MIC assays against Gram-positive bacteria .
  • Agrochemical Intermediates : Couple with thioureas for herbicide synthesis. Validate herbicidal activity in Arabidopsis thaliana models .

Properties

IUPAC Name

1-methoxy-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNMURXRPLMVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029152
Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-10-8
Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Record name Benzene, 1-methoxy-4-methyl-2-nitro-
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Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Record name Methyl 2-nitro-p-tolyl ether
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Record name 1-METHOXY-4-METHYL-2-NITROBENZENE
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Synthesis routes and methods

Procedure details

A reaction mixture of 2-nitro-p-cresol (23.58 g, 0.154 mmol), methylene chloride (200 ml), tetra-n-butylammonium hydrogensulfate (5.15 g, 15.2 mmol), 1N sodium hydroxide (170 ml) and dimethyl sulfate (16.0 ml, 0.169 mmol) was stirred at room temperature for 2 hours. The reaction mixture was poured into water and extracted with methylene chloride. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The concentrate was immediately used for the next reaction.
Quantity
23.58 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methyl-2-nitroanisole
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HO-Peg7-CH2CH2cooh
4-Methyl-2-nitroanisole
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4-Methyl-2-nitroanisole
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4-Methyl-2-nitroanisole

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